molecular formula C14H20N2O3S B5779920 1-Acetyl-5-{[(tert-butyl)amino]sulfonyl}indoline

1-Acetyl-5-{[(tert-butyl)amino]sulfonyl}indoline

Cat. No.: B5779920
M. Wt: 296.39 g/mol
InChI Key: OFSYRBQPIPCKHM-UHFFFAOYSA-N
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Description

1-Acetyl-5-{[(tert-butyl)amino]sulfonyl}indoline is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features an indoline core with an acetyl group at position 1 and a sulfonamide group at position 5, which is further substituted with a tert-butylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-{[(tert-butyl)amino]sulfonyl}indoline typically involves multi-step organic reactions. One common route starts with the preparation of the indoline core, followed by the introduction of the acetyl group at position 1 and the sulfonamide group at position 5. The tert-butylamino group is then introduced via nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-{[(tert-butyl)amino]sulfonyl}indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-Acetyl-5-{[(tert-butyl)amino]sulfonyl}indoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-5-{[(tert-butyl)amino]sulfonyl}indoline involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-Acetyl-5-{[(methyl)amino]sulfonyl}indoline
  • 1-Acetyl-5-{[(ethyl)amino]sulfonyl}indoline
  • 1-Acetyl-5-{[(isopropyl)amino]sulfonyl}indoline

Comparison: 1-Acetyl-5-{[(tert-butyl)amino]sulfonyl}indoline is unique due to the presence of the tert-butylamino group, which can influence its steric and electronic properties. This can result in different biological activities and reactivity compared to its analogs with smaller alkyl groups.

Properties

IUPAC Name

1-acetyl-N-tert-butyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10(17)16-8-7-11-9-12(5-6-13(11)16)20(18,19)15-14(2,3)4/h5-6,9,15H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSYRBQPIPCKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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